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Compound of Interest

Compound Name: Phenyl glycidyl ether

Cat. No.: B3422390 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for phenyl
glycidyl ether, a key intermediate in organic synthesis and a component in epoxy resin

formulations. The following sections detail its Nuclear Magnetic Resonance (NMR), Fourier-

Transform Infrared (FTIR), and Mass Spectrometry (MS) data, along with the experimental

protocols for data acquisition. This document is intended to serve as a valuable resource for

researchers and professionals in the fields of chemistry and drug development.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for phenyl glycidyl ether.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Phenyl Glycidyl Ether
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Chemical Shift (δ) ppm Multiplicity Assignment

7.35 - 7.25 m Ar-H (meta)

7.00 - 6.90 m Ar-H (para, ortho)

4.23 dd -O-CH₂- (from epoxide)

3.95 dd -O-CH₂- (from epoxide)

3.35 m -CH- (from epoxide)

2.90 dd -CH₂- (oxirane ring)

2.75 dd -CH₂- (oxirane ring)

Solvent: CDCl₃. Data sourced from multiple publicly available spectra. Chemical shifts and

multiplicities may vary slightly depending on the solvent and experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectroscopic Data for Phenyl Glycidyl Ether

Chemical Shift (δ) ppm Assignment

158.5 Ar-C-O

129.5 Ar-CH (meta)

121.2 Ar-CH (para)

114.6 Ar-CH (ortho)

68.8 -O-CH₂-

50.1 -CH- (epoxide)

44.6 -CH₂- (oxirane ring)

Solvent: CDCl₃. Data sourced from ChemicalBook.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy
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Table 3: FTIR Spectroscopic Data for Phenyl Glycidyl Ether

Wavenumber (cm⁻¹) Functional Group Assignment

3060 - 3040 C-H stretch (aromatic)

2990 - 2920 C-H stretch (aliphatic)

1600, 1490 C=C stretch (aromatic ring)

1245 C-O-C stretch (aryl ether)

915, 840 C-O stretch (epoxide ring)

Data represents typical absorption bands for phenyl glycidyl ether.

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for Phenyl Glycidyl Ether

m/z Ion Relative Intensity

150 [M]⁺ High

94 [M - C₃H₄O]⁺ High

77 [C₆H₅]⁺ Medium

57 [C₃H₅O]⁺ Medium

Ionization Method: Electron Ionization (EI). Data sourced from PubChem.[2]

Experimental Protocols
The following sections provide detailed methodologies for the acquisition of spectroscopic data

for phenyl glycidyl ether.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol for ¹H and ¹³C NMR Analysis:
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Sample Preparation: Prepare a solution of phenyl glycidyl ether in a deuterated solvent

(e.g., CDCl₃ or DMSO-d₆) at a concentration of approximately 5-10 mg/mL in a standard 5

mm NMR tube.

Instrument Setup:

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Tune and shim the instrument to ensure a homogeneous magnetic field.

Set the appropriate spectral width and acquisition time for both ¹H and ¹³C experiments.

¹H NMR Acquisition:

Acquire the spectrum using a standard pulse sequence.

Set the number of scans to 8 or 16 for a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the spectrum with proton decoupling.

Increase the number of scans (e.g., 128 or more) to compensate for the low natural

abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase the resulting spectrum and perform baseline correction.

Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H

and 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H spectrum and pick the peaks in both spectra.
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Sample Preparation
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Data Processing
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NMR Experimental Workflow

Fourier-Transform Infrared (FTIR) Spectroscopy
Protocol for FTIR Analysis:

Sample Preparation: As phenyl glycidyl ether is a liquid, it can be analyzed directly as a

thin film.

Instrument Setup:

Use an FTIR spectrometer equipped with an appropriate sampling accessory (e.g.,

attenuated total reflectance - ATR, or salt plates for transmission).

Record a background spectrum of the empty accessory to subtract atmospheric and

instrumental interferences.

Data Acquisition:

Apply a small drop of phenyl glycidyl ether onto the ATR crystal or between two salt

plates (e.g., NaCl or KBr).

Acquire the spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
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Data Processing:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to generate the absorbance or transmittance spectrum.

Perform baseline correction if necessary.

Identify and label the characteristic absorption peaks.

Sample Preparation Data Acquisition

Data ProcessingApply Thin Film of
Phenyl Glycidyl Ether

Acquire Sample
Spectrum

Acquire Background
Spectrum

Ratio Sample to Background Baseline Correction and
Peak Identification

Click to download full resolution via product page

FTIR Experimental Workflow

Mass Spectrometry (MS)
Protocol for Mass Spectrometry Analysis:

Sample Introduction: Introduce a small amount of phenyl glycidyl ether into the mass

spectrometer. For a volatile liquid, direct infusion via a heated probe or injection into a gas

chromatograph (GC-MS) is suitable.

Ionization:

Utilize Electron Ionization (EI) at a standard energy of 70 eV. This method provides

reproducible fragmentation patterns useful for structural elucidation.

Mass Analysis:
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Scan a mass-to-charge (m/z) range appropriate for the molecular weight of phenyl
glycidyl ether (e.g., m/z 40-200).

Data Acquisition and Interpretation:

The mass spectrometer will detect the ions and generate a mass spectrum, which is a plot

of relative intensity versus m/z.

Identify the molecular ion peak ([M]⁺) and major fragment ions.

Propose fragmentation pathways to explain the observed fragment ions.

Sample Introduction Mass Analysis Data Interpretation

Introduce Phenyl Glycidyl Ether
(Direct Infusion or GC) Electron Ionization (70 eV) Mass Separation

(m/z Scan) Ion Detection Generate Mass Spectrum Identify Molecular and
Fragment Ions

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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